4-(((4-Chlorobenzyl)(methyl)amino)methyl)benzonitrile
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Overview
Description
4-(((4-Chlorobenzyl)(methyl)amino)methyl)benzonitrile is an organic compound with the molecular formula C16H15ClN2 It is a derivative of benzonitrile, featuring a chlorobenzyl group and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-Chlorobenzyl)(methyl)amino)methyl)benzonitrile typically involves the reaction of 4-chlorobenzyl chloride with methylamine, followed by a nucleophilic substitution reaction with benzonitrile. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial production may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final compound .
Chemical Reactions Analysis
Types of Reactions
4-(((4-Chlorobenzyl)(methyl)amino)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Hydroxide ions, ethanol or methanol as solvents, elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
4-(((4-Chlorobenzyl)(methyl)amino)methyl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(((4-Chlorobenzyl)(methyl)amino)methyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl chloride: A precursor in the synthesis of 4-(((4-Chlorobenzyl)(methyl)amino)methyl)benzonitrile.
Methylamine: Another precursor used in the synthesis.
Benzonitrile: The core structure of the compound.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15ClN2 |
---|---|
Molecular Weight |
270.75 g/mol |
IUPAC Name |
4-[[(4-chlorophenyl)methyl-methylamino]methyl]benzonitrile |
InChI |
InChI=1S/C16H15ClN2/c1-19(12-15-6-8-16(17)9-7-15)11-14-4-2-13(10-18)3-5-14/h2-9H,11-12H2,1H3 |
InChI Key |
YNLLVJKHSCXMGB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C#N)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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